molecular formula C6H12O2 B6296708 [2-(Hydroxymethyl)cyclobutyl]methanol CAS No. 5140-07-8

[2-(Hydroxymethyl)cyclobutyl]methanol

Cat. No. B6296708
CAS RN: 5140-07-8
M. Wt: 116.16 g/mol
InChI Key: GAADRFVRUBFCML-UHFFFAOYSA-N
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Description

“[2-(Hydroxymethyl)cyclobutyl]methanol” is a chemical compound with the molecular formula C6H12O2 . Its IUPAC name is cyclobutane-1,2-diyldimethanol . The compound appears as a yellow liquid .


Molecular Structure Analysis

The molecular structure of “[2-(Hydroxymethyl)cyclobutyl]methanol” can be represented by the SMILES notation OCC1CCC1CO . This indicates that the molecule consists of a cyclobutyl ring with hydroxymethyl groups attached to two of the carbon atoms in the ring.


Chemical Reactions Analysis

While specific chemical reactions involving “[2-(Hydroxymethyl)cyclobutyl]methanol” are not available, it’s known that compounds with similar structures can undergo a variety of reactions. For instance, benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .


Physical And Chemical Properties Analysis

“[2-(Hydroxymethyl)cyclobutyl]methanol” has a molecular weight of 116.16 . It appears as a yellow liquid . The compound’s density is 1.074g/cm3, and it has a boiling point of 250.4ºC at 760mmHg .

Scientific Research Applications

Photoaddition Reactions

  • Photochemical Reactions : The irradiation of phenyl-substituted butadienes in methanol, which produces various ethers including cyclobutyl ethers, highlights the role of methanol in photochemical reactions (Baldry, 1975).

Synthesis and Rearrangement

  • Synthesis of Cerapicol : The synthesis and rearrangement of cyclobutyl methanol for producing (±)-cerapicol demonstrates the significance of cyclobutyl methanol in synthetic chemistry (El-Hachach et al., 1999).

Catalysis and Reaction Mechanisms

  • Iridium-Catalyzed Coupling : Methanol engages in a direct C–C coupling with allenes to produce higher alcohols, showcasing a unique application in catalysis (Moran et al., 2011).

Methanol in Organic Synthesis

  • Synthesis of Nucleoside Analogues : Cyclopropylmethanol is used to synthesize difluorinated cyclopropanoid nucleoside analogues, highlighting its role in medicinal chemistry (Csuk & Thiede, 2002).

Impact on Biological Systems

  • Lipid Dynamics in Biological Membranes : The study of methanol's impact on lipid dynamics in biological and synthetic membranes reveals its potential effects on membrane structure and function (Nguyen et al., 2019).

Methanol Synthesis and Conversion

  • Methanol Synthesis from CO2 Hydrogenation : The study of the methanol synthesis reaction network via CO2 hydrogenation on Cu surfaces provides insights into industrial methanol production processes (Grabow & Mavrikakis, 2011).

Methanol in Chemical Reactions

  • Cycloaddition and Radical Reactions : Photocycloaddition of alicyclic and aliphatic alkenes using methanol as a solvent demonstrates the utility of methanol in photochemical and radical reactions (Ishida et al., 1986).

Safety and Hazards

“[2-(Hydroxymethyl)cyclobutyl]methanol” is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

[2-(hydroxymethyl)cyclobutyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-3-5-1-2-6(5)4-8/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAADRFVRUBFCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50965716
Record name (Cyclobutane-1,2-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Cyclobutanedimethanol

CAS RN

55659-54-6, 5140-07-8
Record name 1,2-Cyclobutanedimethanol, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055659546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Cyclobutanedimethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135000
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Cyclobutane-1,2-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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